molecular formula C8H9BN2O2 B13756233 1,4-Dihydroquinazolin-5-ylboronic acid CAS No. 1309980-92-4

1,4-Dihydroquinazolin-5-ylboronic acid

Cat. No.: B13756233
CAS No.: 1309980-92-4
M. Wt: 175.98 g/mol
InChI Key: WKMNVRURPBLWIB-UHFFFAOYSA-N
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Description

1,4-Dihydroquinazolin-5-ylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroquinazolin-5-ylboronic acid typically involves the reaction of quinazoline derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are formed by the dehydration of boric acid with alcohols . The resulting boronic esters can then be hydrolyzed to yield the desired boronic acid. This method is scalable and can be adapted for the production of various boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroquinazolin-5-ylboronic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Dihydroquinazolin-5-ylboronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial for its role in sensing applications and enzyme inhibition. The boronic acid group can bind to active site serines in enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydroquinazolin-5-ylboronic acid is unique due to its combination of a quinazoline ring and a boronic acid group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

CAS No.

1309980-92-4

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

IUPAC Name

1,4-dihydroquinazolin-5-ylboronic acid

InChI

InChI=1S/C8H9BN2O2/c12-9(13)7-2-1-3-8-6(7)4-10-5-11-8/h1-3,5,12-13H,4H2,(H,10,11)

InChI Key

WKMNVRURPBLWIB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2CN=CNC2=CC=C1)(O)O

Origin of Product

United States

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